![molecular formula C20H18N2O4S B11632205 (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11632205.png)

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

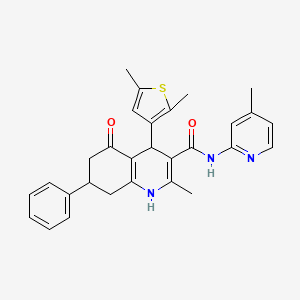

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen häufig 4-Ethoxybenzaldehyd und 2-Methoxybenzaldehyd, die eine Reihe von Kondensations- und Cyclisierungsreaktionen durchlaufen. Die Reaktionsbedingungen können die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen umfassen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung von kontinuierlichen Durchflussverfahren zur Steigerung der Effizienz. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann ebenfalls eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen und Lösungsmittel wie Ethanol, Methanol und Dichlormethan. Die Reaktionsbedingungen können je nach gewünschtem Ergebnis variieren, umfassen aber typischerweise kontrollierte Temperaturen und Drücke.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.

Biologie

In der Biologie kann diese Verbindung auf ihre mögliche biologische Aktivität untersucht werden. Forscher können ihre Interaktionen mit Enzymen, Rezeptoren und anderen Biomolekülen untersuchen, um ihre Auswirkungen auf zelluläre Prozesse zu verstehen.

Medizin

In der Medizin kann (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion auf seine möglichen therapeutischen Anwendungen untersucht werden. Dazu gehört seine Verwendung als Leitverbindung für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, bei denen seine einzigartigen chemischen Eigenschaften von Vorteil sein könnten.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Bestandteil in verschiedenen industriellen Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in zellulären Prozessen spielen. Die Wirkungen der Verbindung können durch die Modulation von Signalwegen vermittelt werden, was zu Veränderungen der Genexpression, der Proteintätigkeit oder des Zellverhaltens führt.

Wirkmechanismus

The mechanism of action of (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects may be mediated through the modulation of signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion ähneln, gehören andere Diazinan-Derivate und Verbindungen mit ähnlichen aromatischen und heterocyclischen Strukturen. Beispiele hierfür sind:

- 1-(4-Ethoxyphenyl)-2-sulfanyliden-1,3-diazinane-4,6-dion

- 5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion

Einzigartigkeit

Was (5Z)-1-(4-Ethoxyphenyl)-5-[(2-Methoxyphenyl)methyliden]-2-sulfanyliden-1,3-diazinane-4,6-dion auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen und strukturellen Merkmalen.

Eigenschaften

Molekularformel |

C20H18N2O4S |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-15-10-8-14(9-11-15)22-19(24)16(18(23)21-20(22)27)12-13-6-4-5-7-17(13)25-2/h4-12H,3H2,1-2H3,(H,21,23,27)/b16-12- |

InChI-Schlüssel |

QIAXZRLQRJHFET-VBKFSLOCSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)NC2=S |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11632138.png)

![2-Amino-1-(3-chloro-4-methylphenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632140.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632144.png)

![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632161.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11632162.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632165.png)

![5-(4-chlorophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632171.png)

![4-tert-butyl-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11632181.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632182.png)

![2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid](/img/structure/B11632186.png)

![3-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11632188.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632193.png)